![molecular formula C11H16O B12584749 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane CAS No. 647862-73-5](/img/structure/B12584749.png)
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-1-yn-1-yl)-9-oxabicyclo[610]nonane is a unique organic compound characterized by its bicyclic structure and the presence of an alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired bicyclic structure. The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are likely to be applied. The scalability of the synthesis would depend on optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Jones reagent, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the production of stable molecular probes and other specialized chemicals.
Mecanismo De Acción
The mechanism by which 1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane exerts its effects involves its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is highly selective and occurs without the need for a catalyst, making it suitable for use in biological systems . The molecular targets and pathways involved include the formation of stable triazole products, which are useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with different chemical properties.
N-benzylprop-2-yn-1-amine: A compound with a similar alkyne group but different overall structure.
Uniqueness
1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane is unique due to its specific bicyclic structure and the presence of an alkyne group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity balance make it particularly valuable for bioorthogonal chemistry and other specialized applications.
Propiedades
Número CAS |
647862-73-5 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-prop-1-ynyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H16O/c1-2-8-11-9-6-4-3-5-7-10(11)12-11/h10H,3-7,9H2,1H3 |
Clave InChI |
YNXNCRBXFCMKBZ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC12CCCCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


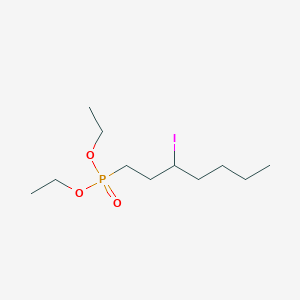
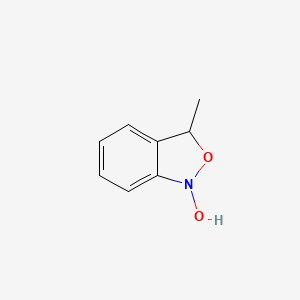
![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)
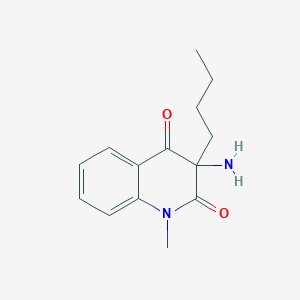
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
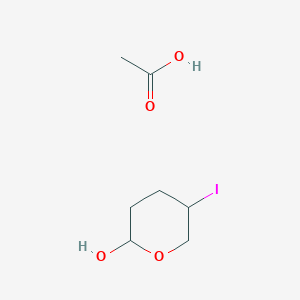
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)
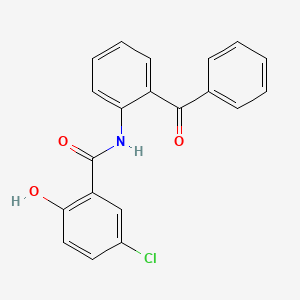
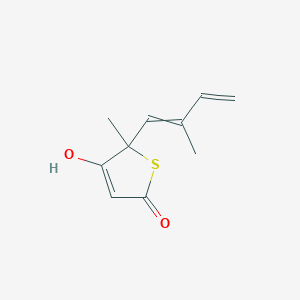
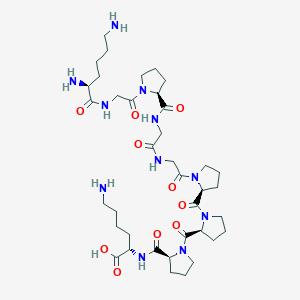
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
